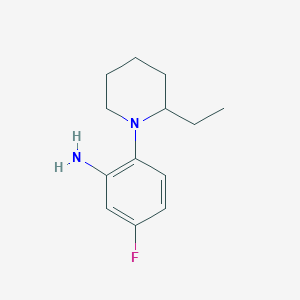

2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Description

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCMZKPBRVDPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a robust and scalable palladium-catalyzed Buchwald-Hartwig amination reaction. This document details the strategic selection of starting materials, a step-by-step experimental protocol, purification techniques, and critical safety considerations. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices to ensure reproducibility and success. Mechanistic insights into the catalytic cycle are provided, supported by visual diagrams, to offer a complete understanding of the transformation for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

This compound is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of the fluoroaniline core coupled with a substituted piperidine ring makes it a valuable building block for accessing complex molecular architectures in drug discovery programs. The efficient and reliable synthesis of this compound is therefore of paramount importance.

This guide focuses on the Buchwald-Hartwig amination as the key C-N bond-forming reaction. This palladium-catalyzed cross-coupling methodology has become a cornerstone of modern organic synthesis, prized for its functional group tolerance, reliability, and broad applicability in constructing arylamines.[1][2] The chosen synthetic strategy involves the coupling of two readily available starting materials: 1-bromo-2,4-difluorobenzene and 2-ethylpiperidine. This approach offers a convergent and efficient route to the target molecule.

Retrosynthetic Analysis and Rationale

The synthetic plan is derived from a retrosynthetic disconnection of the target molecule's aryl-nitrogen bond. This disconnection logically points to a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

The Buchwald-Hartwig amination was selected over traditional SNAr reactions for several key reasons:

-

Milder Conditions: It typically proceeds under less harsh conditions than SNAr, which often requires high temperatures and strongly basic environments that can lead to side reactions.

-

Broader Scope: The palladium-catalyzed approach is generally more versatile and less sensitive to the electronic nature of the substrates.[1]

-

Predictability: The mechanism is well-understood, and a vast library of catalysts and ligands allows for fine-tuning and optimization.[3]

Materials and Instrumentation

Reagents and Chemicals

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the success of the catalytic reaction.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier Notes |

| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 1.0 | 5.00 g | Sigma-Aldrich, 98%[4] |

| 2-Ethylpiperidine | C₇H₁₅N | 113.20 | 1.2 | 3.52 g | Chem-Impex, 97%[5] |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 116 mg | Strem Chemicals |

| X-Phos | C₃₃H₄₇P | 486.69 | 0.04 | 504 mg | Combi-Blocks |

| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.4 | 3.48 g | Acros Organics, 97% |

| Anhydrous Toluene | C₇H₈ | 92.14 | - | 100 mL | Sigma-Aldrich, Sure/Seal™ |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | For workup/chromatography |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | For chromatography |

| Deionized Water | H₂O | 18.02 | - | As needed | For workup |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | As needed | For workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | For drying |

| Silica Gel | SiO₂ | 60.08 | - | As needed | For chromatography, 230-400 mesh |

Instrumentation

-

Magnetic stirrer with heating mantle

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Inert gas (Argon or Nitrogen) line with manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

The following protocol outlines the synthesis, workup, and purification process. Standard Schlenk techniques are recommended to maintain an inert atmosphere, which is crucial for catalyst stability.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Synthesis

-

Flask Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-difluorobenzene (5.00 g, 25.9 mmol), sodium tert-butoxide (3.48 g, 36.2 mmol), palladium(II) acetate (116 mg, 0.52 mmol), and X-Phos (504 mg, 1.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Reagent Addition: Through the septum, add anhydrous toluene (100 mL) via syringe, followed by 2-ethylpiperidine (3.52 g, 31.1 mmol).

-

Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The solution will typically darken as the reaction progresses.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes/ethyl acetate eluent system) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

Workup and Purification

-

Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Filtration: Dilute the reaction mixture with ethyl acetate (100 mL). Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the flask and the Celite® pad with additional ethyl acetate (2 x 25 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

-

Chromatography: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes, is typically effective for separating the product from non-polar impurities and baseline material. Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, proton and carbon environments, and successful coupling.

-

Mass Spectrometry (MS): To verify the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the aniline.

Safety Considerations

-

1-Bromo-2,4-difluorobenzene: This compound is toxic and can cause skin and eye irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium tert-butoxide: This is a strong base and is moisture-sensitive. It can cause severe skin and eye burns. Handle in a dry, inert atmosphere.

-

Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Toluene, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Discussion and Mechanistic Insights

The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-2,4-difluorobenzene, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (2-ethylpiperidine) coordinates to the palladium center. The strong base (NaOt-Bu) then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of a bulky, electron-rich phosphine ligand like X-Phos is critical. It promotes the rate-limiting reductive elimination step and stabilizes the palladium species throughout the cycle, preventing catalyst decomposition.

Conclusion

This guide presents a reliable and well-documented procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. By providing a detailed protocol, mechanistic context, and safety information, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the efficient production of this valuable synthetic intermediate.

References

- Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Organic Syntheses. 1-bromo-2-fluorobenzene. Available from: [Link]

-

Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Available from: [Link]

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

-

RSC Medicinal Chemistry. Synthesis and biological evaluation of new quinolone-based derivatives as TRBP-binding agents for the treatment of ovarian cancer. RSC Med. Chem., 2021, 12, 1435-1449. Available from: [Link]

-

Organic Syntheses. Piperidine, 1-ethyl. Available from: [Link]

-

ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2018, 14, 1028–1034. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. 1-溴-2,4-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a key intermediate in pharmaceutical development. We will dissect two primary, industrially relevant strategies: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of each method's advantages and limitations. The content is tailored for researchers, chemists, and process development professionals, providing the necessary expertise to make informed decisions for laboratory-scale synthesis or large-scale manufacturing.

Introduction and Strategic Overview

This compound is a substituted aniline derivative whose structural complexity necessitates a robust and well-defined synthetic strategy. The molecule comprises a fluoroaniline core functionalized at the ortho-position with a 2-ethylpiperidine moiety. The primary challenge in its synthesis lies in the selective and efficient formation of the aryl C-N bond between the aniline ring and the sterically hindered secondary amine of 2-ethylpiperidine. This guide will explore the two most logical and field-proven approaches to overcome this challenge.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the aniline ring and the piperidine nitrogen. This immediately suggests two forward-synthesis strategies based on the nature of the bond-forming step.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r).

Experimental Protocol: SNA_r

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

-

Reactor Setup: To a sealed pressure vessel equipped with a magnetic stirrer, add 2,5-difluoroaniline (1.0 eq.), 2-ethylpiperidine (1.5-2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The concentration should be approximately 0.5-1.0 M with respect to the 2,5-difluoroaniline.

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-150°C. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS). The reaction typically requires 12-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the final this compound.

Pathway B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. [1][2]

Principle and Rationale

This pathway involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of our target molecule, a suitable starting material would be 2-bromo-5-fluoroaniline or 2-iodo-5-fluoroaniline. The choice of ligand is critical and is typically a bulky, electron-rich phosphine that facilitates the key steps of the catalytic cycle. This method is renowned for its high functional group tolerance, broad substrate scope, and often milder reaction conditions compared to SNA_r. [3]

Catalytic Cycle Workflow

The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

Adherence to anhydrous and oxygen-free conditions is critical for the success of this catalytic reaction.

-

Reactor Setup: Oven-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon). To a Schlenk flask, add the aryl halide (e.g., 2-bromo-5-fluoroaniline, 1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 eq.).

-

Reagent Addition: Add anhydrous toluene or dioxane via syringe. Then, add 2-ethylpiperidine (1.1-1.2 eq.) via syringe.

-

Reaction Conditions: The flask is sealed and heated to 80-110°C. The reaction should be stirred vigorously and monitored by an appropriate analytical method until the starting aryl halide is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature, and quench by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by flash column chromatography. A key consideration is the removal of residual palladium, which may require specific purification techniques if the product is intended for pharmaceutical use.

Synthesis of Key Starting Materials

The accessibility of starting materials is a crucial factor in selecting a synthetic route.

-

2,5-Difluoroaniline: This starting material for Pathway A is commercially available. It can also be synthesized via the reduction of 2,5-difluoronitrobenzene. [4]This reduction is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon. [5]* 2-Bromo-5-fluoroaniline: This key intermediate for Pathway B is also commercially available.

-

2-Ethylpiperidine: This reagent is commercially available as a racemic mixture and as individual enantiomers. It can be synthesized by the reduction of 2-ethylpyridine. [6][7]

Comparative Analysis of Synthetic Pathways

The choice between SNA_r and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the desired purity of the final product.

| Feature | Pathway A: Nucleophilic Aromatic Substitution (SNA_r) | Pathway B: Buchwald-Hartwig Amination |

| Key Reagents | 2,5-Difluoroaniline, 2-Ethylpiperidine, Inorganic Base (e.g., K₂CO₃) | 2-Bromo-5-fluoroaniline, 2-Ethylpiperidine, Pd Catalyst, Phosphine Ligand, Strong Base |

| Reaction Conditions | High Temperature (120-150°C), High Pressure | Moderate Temperature (80-110°C), Inert Atmosphere Required |

| Advantages | - Catalyst-free (lower cost, no metal contamination) - Simpler reagents and setup | - High yields and selectivity - Milder reaction conditions - Broad substrate scope [1][3] |

| Limitations | - Harsh conditions (high temp/pressure) - Potential for side reactions - May require a large excess of the amine | - Expensive catalyst and ligands - Risk of palladium contamination in the final product - Requires strict anhydrous/anaerobic conditions |

| Ideal Application | Large-scale manufacturing where cost is a primary driver and harsh conditions are manageable. | Laboratory-scale synthesis, medicinal chemistry, and when high yields and purity are paramount. |

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and robust pathways for the synthesis of this compound.

-

The SNA_r pathway is an economically attractive, catalyst-free option, best suited for large-scale production where the required high-temperature and high-pressure conditions can be safely implemented.

-

The Buchwald-Hartwig Amination offers superior versatility, higher yields under milder conditions, and is the preferred method for research and development settings where material cost is less critical than speed and efficiency.

The final selection of a synthetic route should be guided by a thorough process hazard analysis and an economic evaluation based on the specific project requirements.

References

- Vertex AI Search. (n.d.). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling.

- Vertex AI Search. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- PharmD GURU. (2025, November 14).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- MilliporeSigma. (n.d.).

- MDPI. (n.d.).

- Chem-Impex. (n.d.). 2,5-Difluoroaniline.

- National Institutes of Health. (n.d.).

- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Vapourtec Ltd. (n.d.).

- Thermo Scientific Chemicals. (n.d.). 2,5-Difluoroaniline, 98% 10 g.

- Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- PrepChem.com. (n.d.). Preparation of 2-(2-(1-Piperidinyl)ethylthio)-N,N'-p-phenylenebismethanesulfonamide Hydrochloride.

- PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline.

- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

- Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline.

- National Institutes of Health. (n.d.). 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- YouTube. (2024, October 12).

- DTIC. (2025, June 4). Piperidine Synthesis.

- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)

- PubMed. (2011, December 15). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor.

- Sigma-Aldrich. (n.d.). 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8.

- Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir.

- PubMed. (2013, June 15). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.

- Google Patents. (n.d.).

- European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)

- Beilstein Journals. (n.d.).

- ChemicalBook. (n.d.). 2-Nitro-5-(1-piperazinyl)aniline synthesis.

- Thermo Fisher Scientific. (n.d.). 2,5-Difluoroaniline, 98% 50 g.

- RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

A Guide to the Retrosynthetic Analysis and Synthesis of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Abstract

This technical guide provides a comprehensive examination of the retrosynthetic analysis and forward synthesis of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, a substituted aniline derivative with potential applications in pharmaceutical and materials science research. We will dissect the target molecule to identify logical bond disconnections and propose efficient synthetic pathways. The primary focus will be on a robust, two-step sequence commencing with a Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2][3] An alternative, classical approach via Nucleophilic Aromatic Substitution (SNAr) will also be evaluated to highlight the superior efficiency and substrate scope of the catalytic method. This guide includes detailed, field-proven experimental protocols for each key transformation, causality-driven explanations for procedural choices, and visual aids to clarify complex chemical transformations.

Retrosynthetic Strategy & Core Logic

The retrosynthetic analysis of a target molecule is a problem-solving exercise that deconstructs a complex structure into simpler, commercially available precursors. For this compound, the most logical and strategic disconnection is the C-N bond between the aniline ring and the piperidine nitrogen atom.

This disconnection (Disconnect A ) simplifies the target molecule into two key synthons: a 5-fluoroaniline derivative functionalized at the 2-position and 2-ethylpiperidine. This approach is strategically sound because it leverages powerful and well-documented cross-coupling methodologies.

An alternative disconnection of the piperidine ring itself would be a far more convoluted and less efficient strategy, given that 2-ethylpiperidine is a readily available synthetic building block.[4][5][6]

Caption: Retrosynthetic analysis of the target molecule.

Based on this primary disconnection, two forward synthetic pathways are proposed and evaluated:

-

Pathway 1 (Recommended): A two-step route involving an initial Palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond, followed by the reduction of a nitro group to furnish the final aniline.

-

Pathway 2 (Alternative): A classical Nucleophilic Aromatic Substitution (SNAr) reaction, followed by nitro group reduction. This pathway is explored to provide a comparative analysis and justify the selection of the modern catalytic method.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that forms carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][2] Its development revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance of various functional groups, replacing harsher, traditional methods.[1][3]

Mechanism Overview

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][3][7] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the reaction.[3][8]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Design & Rationale

A robust synthetic plan prioritizes high yields, operational simplicity, and chemoselectivity. For this reason, the forward synthesis begins not with an aniline, but with a nitroarene precursor.

-

Choice of Starting Materials: We select 1-bromo-4-fluoro-2-nitrobenzene as the aryl halide. Using a nitro-substituted arene instead of the corresponding aniline offers a key advantage: it prevents potential side reactions, such as the self-coupling of the aniline starting material. The nitro group acts as a precursor to the desired amine, which can be revealed in the final step. 2-Ethylpiperidine is the chosen amine coupling partner.[4][5]

-

Catalyst System: A combination of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich biaryl phosphine ligand like Xantphos is an excellent choice.[8][9] These ligands are known to promote efficient coupling for a wide range of substrates.[3]

-

Base and Solvent: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is a standard and effective choice. Anhydrous toluene is a suitable solvent, as it is aprotic and has a boiling point appropriate for this transformation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-2-ethylpiperidine

| Reagent/Parameter | Quantity | Moles (mmol) | Rationale |

| 1-Bromo-4-fluoro-2-nitrobenzene | 2.20 g | 10.0 | Aryl halide substrate |

| 2-Ethylpiperidine | 1.36 g | 12.0 | Amine nucleophile (1.2 equiv.) |

| Pd₂(dba)₃ | 92 mg | 0.10 | Palladium catalyst precursor (1 mol%) |

| Xantphos | 173 mg | 0.30 | Ligand (3 mol%) |

| Sodium tert-butoxide (NaOtBu) | 1.35 g | 14.0 | Base (1.4 equiv.) |

| Anhydrous Toluene | 50 mL | - | Solvent |

| Temperature | 110 °C | - | Promotes reaction kinetics |

| Time | 12-24 h | - | Monitored by TLC/LC-MS |

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-fluoro-2-nitrobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by 2-ethylpiperidine.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature and quench with the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of this compound

The reduction of an aromatic nitro group to an aniline is a fundamental transformation. While catalytic hydrogenation (H₂/Pd-C) is effective, a classic and highly chemoselective method is the use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).[10][11][12] This method is often preferred in laboratory settings for its cost-effectiveness and tolerance of other functional groups.[13]

| Reagent/Parameter | Quantity | Moles (mmol) | Rationale |

| 1-(4-Fluoro-2-nitrophenyl)-2-ethylpiperidine | 2.52 g | 10.0 | Substrate from Step 1 |

| Iron Powder (<10 μm) | 2.79 g | 50.0 | Reducing agent (5 equiv.) |

| Ammonium Chloride (NH₄Cl) | 2.67 g | 50.0 | Electrolyte/Proton source |

| Ethanol / Water (4:1) | 50 mL | - | Solvent system |

| Temperature | 80 °C (Reflux) | - | Promotes reaction kinetics |

| Time | 2-4 h | - | Monitored by TLC/LC-MS |

Procedure:

-

In a round-bottom flask, suspend 1-(4-fluoro-2-nitrophenyl)-2-ethylpiperidine and ammonium chloride in the ethanol/water solvent mixture.

-

Add the iron powder portion-wise with vigorous stirring. The reaction may be exothermic.

-

Heat the mixture to reflux (approx. 80 °C) and stir until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the filter cake thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach is the direct reaction of an activated aryl fluoride with an amine, known as Nucleophilic Aromatic Substitution (SNAr). For this reaction to be effective, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.[14][15]

Feasibility and Regioselectivity Challenges

A plausible starting material for an SNAr approach would be 2,4-difluoronitrobenzene . The reaction with 2-ethylpiperidine would proceed as follows:

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. CAS 1484-80-6: 2-Ethylpiperidine | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Ethylpiperidine [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 13. reddit.com [reddit.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. vapourtec.com [vapourtec.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. The molecule 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline represents a confluence of structural motifs with significant relevance in medicinal chemistry. The fluoroaniline moiety is a common feature in many bioactive compounds, with the fluorine atom often introduced to modulate metabolic stability and receptor binding affinity.[1][2] The piperidine ring is a saturated heterocycle prevalent in numerous approved drugs, valued for its ability to confer aqueous solubility and occupy specific pockets in biological targets.[3]

However, the therapeutic potential of any new chemical entity (NCE) is fundamentally governed by its physicochemical properties. These intrinsic characteristics—such as lipophilicity, ionization state, and solubility—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and efficacy.[4][5][6] This guide provides a comprehensive framework for the experimental determination and interpretation of the core physicochemical properties of this compound. As this compound is not extensively characterized in public literature, we will focus on the robust, validated methodologies required to generate this critical data, providing both the "how" and the "why" behind each experimental choice.

Core Molecular Attributes

Before embarking on experimental analysis, it is essential to establish the foundational properties of the molecule derived from its chemical structure.

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₉FN₂

-

Molecular Weight: 222.30 g/mol

-

CAS Number: [Information not publicly available]

-

The structure combines a basic aniline nitrogen and a more basic piperidine nitrogen, making the molecule's ionization state highly dependent on pH. The presence of a fluorine atom and an ethyl group will influence its lipophilicity and metabolic profile.

Lipophilicity: The Balance Between Membranes and Media

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[7] It is most commonly expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).[5][8]

Theoretical Framework

-

LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral form of the compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9] LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

LogD (Distribution Coefficient): A more physiologically relevant measure, LogD is the ratio of the sum of all forms of the compound (ionized and neutral) in the organic phase to the sum of all forms in the aqueous phase at a specific pH, typically 7.4.[8][10] For a basic compound like this compound, LogD will be lower than LogP at physiological pH due to protonation and increased aqueous solubility.

An ideal LogP value for oral drug candidates is often considered to be between 1 and 5.[7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the gold standard for determining lipophilicity due to its direct measurement of partitioning at equilibrium.[8][11]

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS) at pH 7.4, and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[12]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO or methanol, at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol in a defined ratio (e.g., 1:1). Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. A duration of 2 to 24 hours is typical, with longer times needed for highly lipophilic compounds.[10]

-

Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample a known volume from both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10][11]

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)

Caption: Workflow for LogD Determination via Shake-Flask Method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and non-protonated forms.[13][14] For a basic molecule like this compound, which has two potential basic centers (the aniline and piperidine nitrogens), knowing the pKa values is crucial for predicting its solubility, absorption, and receptor interactions at different physiological pHs.[14][15]

Theoretical Framework

The piperidine nitrogen is an aliphatic amine and is expected to be the more basic center (higher pKa), while the aniline nitrogen's basicity is reduced by the aromatic ring. Determining these distinct pKa values provides a complete picture of the molecule's ionization profile.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[16][17] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (often a co-solvent like methanol or DMSO mixed with water to ensure solubility) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂, which can interfere with pH readings, especially when titrating with a base.[16]

-

Acidification: For a basic compound, first titrate with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are fully protonated.

-

Titration with Base: Titrate the acidified solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment.[16]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve.[18] Multiple titrations (at least three) should be performed to ensure reproducibility.[16]

Caption: Experimental Workflow for pKa Determination by Potentiometry.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body.[4][19] Poor solubility is a major cause of failure for drug candidates.[20]

Theoretical Framework

Solubility can be measured under two conditions:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method used for early screening.[4][21]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more definitive measure, crucial for later-stage development.[4]

Experimental Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method determines the maximum concentration of a compound that can be dissolved in an aqueous medium under equilibrium conditions.[22]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous medium of interest (e.g., water, PBS at pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 24-48 hours at 25°C or 37°C) to ensure equilibrium is reached.[22] The presence of undissolved solid at the end of the incubation period is essential.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV, LC-MS/MS, or UV-Vis spectrophotometry).[20][22]

-

Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or hydration) during the experiment, as this can significantly impact solubility.[21]

Data Synthesis and Predictive Insights

The true power of physicochemical profiling lies in synthesizing the individual data points to build a holistic understanding of the compound's likely in vivo behavior.

Summary of Physicochemical Properties

The data generated should be compiled into a clear, concise table. While experimental values for this compound are not available, a representative summary is shown below with hypothetical, yet chemically reasonable, values.

| Physicochemical Parameter | Method | Condition | Predicted Value | Implication for Drug Development |

| Molecular Weight | Calculation | - | 222.30 g/mol | Favorable; within "Rule of 5" limits. |

| pKa₁ (Piperidine) | Potentiometric Titration | 25°C, 0.15M KCl | ~9.5 | Will be >99% protonated (charged) in the GI tract and blood. |

| pKa₂ (Aniline) | Potentiometric Titration | 25°C, 0.15M KCl | ~4.0 | Aniline group will be mostly neutral at physiological pH. |

| LogP | Calculated/Shake-Flask | - | ~3.2 | Good intrinsic lipophilicity for membrane permeation. |

| LogD₇.₄ | Shake-Flask | pH 7.4 | ~1.2 | Lower than LogP due to protonation of piperidine; balanced lipophilicity. |

| Aqueous Solubility | Shake-Flask | pH 7.4 | ~50 µg/mL | Moderately soluble; may require formulation enhancement for high doses. |

Interplay of Properties and ADME Prediction

The interplay between pKa, LogD, and solubility governs the ADME profile.

-

Absorption: The compound's two pKa values suggest it will be predominantly charged in the stomach (pH 1-2) and small intestine (pH 6-7.5). While the positive charge from the piperidine group enhances solubility, it can hinder passive diffusion across the gut wall. The LogD of ~1.2 suggests a reasonable balance, but permeability assays would be the necessary next step.

-

Distribution: Once absorbed into the bloodstream (pH 7.4), the compound will remain charged. This may limit its ability to cross the blood-brain barrier but could lead to favorable distribution in other tissues.

-

Metabolism & Excretion: The aniline moiety is a known site for metabolic oxidation by cytochrome P450 enzymes, which can sometimes lead to reactive metabolites.[1] The presence of the fluorine atom may block potential sites of metabolism, a common strategy in medicinal chemistry. The overall polarity (driven by the charged piperidine) suggests that renal clearance could be a significant route of excretion.

Caption: Influence of Physicochemical Properties on ADME Outcomes.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling aniline derivatives should be followed. Aniline compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[23]

-

Handling: Use in a well-ventilated area or chemical fume hood.[24][25]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[23]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24]

Conclusion

The thorough physicochemical characterization of a new chemical entity like this compound is not merely a data collection exercise; it is a fundamental pillar of rational drug design. By employing robust experimental protocols to determine its lipophilicity (LogD), ionization constants (pKa), and aqueous solubility, researchers can build a predictive model of its in vivo behavior. This data-driven approach allows for the early identification of potential liabilities, informs strategies for formulation and chemical modification, and ultimately increases the probability of advancing a safe and effective therapeutic candidate through the development pipeline.

References

- Mettler. (2025, March 31).

- Creative Bioarray.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7).

- Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery.

- Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29.

- FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- BenchChem. (2025, December). A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Enamine. LogD/LogP Background.

- van der Water, B. E., & Schoonen, G. E. (2012).

- Barbosa, J., & Barron, D. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- Pion. (2023, December 13). What is pKa and how is it used in drug development?.

- Meanwell, N. A. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21).

- Protheragen. LogP/LogD/Pka Analysis.

- Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS.

- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Grygorenko, O. O., & Komarov, I. V. (2020). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.

- Comer, J. E. (2007, September 17).

- Alfa Chemistry.

- MilliporeSigma. (2025, November 6).

- Sigma-Aldrich. (2025, September 23).

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candid

- ECHEMI. 2-Fluoroaniline SDS.

- Cayman Chemical. (2024, November 18).

- Fisher Scientific. (2025, December 18).

- Merck Millipore. 2-Fluoroaniline CAS 348-54-9 | 820565.

- Simson Pharma Limited. 2-Fluoroaniline | CAS No- 348-54-9.

- Ossila. 3-Chloro-5-fluoroaniline | CAS 4863-91-6.

- PubChem. 1-{2-[4-(5-Fluoro-1H-indol-3-ylmethyl)-piperidin-1-yl]-ethyl}.

- Sigma-Aldrich. 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8.

- Amerigo Scientific. 5-Ethyl-2-fluoroaniline.

- PubChem. 2-Ethylpiperidine | C7H15N | CID 94205.

- FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421).

- PubChem. 4-Fluoro-2-nitroaniline, 5-[4-(pyrrolidin-1-yl)carbonylmethylpiperazin-1-yl].

- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

- Synthesis of the piperazine subunit of Indinavir. (n.d.).

- CAS No : 163521-20-8 | Product Name : Ethyl 5-(piperazin-1-yl)

- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (n.d.). MDPI.

- Asymmetric synthesis of spiro 2-pyrrolidin-5-ones and 2-piperidin-6-ones. (n.d.).

- Synthesis of novel 6-fluoro-3-(4-piperidinyl)

- EPA. 5-Fluoro-N-isopropyl-2-nitroaniline Properties.

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ftloscience.com [ftloscience.com]

- 8. enamine.net [enamine.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. waters.com [waters.com]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. ijirss.com [ijirss.com]

- 14. What is pKa and how is it used in drug development? [pion-inc.com]

- 15. alfachemic.com [alfachemic.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. echemi.com [echemi.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. fishersci.com [fishersci.com]

2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline CAS number and properties

A-1 Technical Guide: 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Abstract: This technical guide provides a comprehensive overview of the novel compound this compound. As this molecule is not widely cataloged and lacks a registered CAS number, this document serves as a foundational resource for researchers in drug development and medicinal chemistry. It outlines predictive properties, proposes robust synthetic routes, details necessary characterization protocols, and explores potential therapeutic applications based on its structural motifs. The guide is designed to be a practical tool for scientists embarking on the synthesis and evaluation of this and related N-aryl piperidine derivatives.

Introduction

The confluence of a fluoroaniline moiety and a substituted piperidine ring in this compound presents a compelling scaffold for novel therapeutic agents. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Similarly, the piperidine ring is a prevalent feature in numerous FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[3] The specific combination in the target molecule, with an ethyl group at the 2-position of the piperidine ring, introduces a chiral center and steric bulk that can be exploited for achieving selectivity and potency.

This guide provides a projected pathway for the synthesis, purification, and characterization of this compound, along with an exploration of its potential as a building block in the development of new pharmaceuticals, particularly in oncology and neuroscience.[4][5][6]

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of this compound. These predicted values are crucial for planning synthesis, purification, and formulation studies.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₃H₁₉FN₂ | - |

| Molecular Weight | 222.30 g/mol | - |

| XLogP3 | 3.2 | Computational Estimation |

| Hydrogen Bond Donor Count | 1 | Computational Estimation |

| Hydrogen Bond Acceptor Count | 2 | Computational Estimation |

| Rotatable Bond Count | 3 | Computational Estimation |

| Topological Polar Surface Area | 27.9 Ų | Computational Estimation |

| Boiling Point | ~320-340 °C at 760 mmHg | Estimation based on analogous structures |

| pKa (most basic) | ~9.5 (Piperidine Nitrogen) | Estimation based on analogous structures |

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthetic Routes

The synthesis of this compound can be approached through several established methodologies. The selection of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Buchwald-Hartwig amination is presented as the primary and most versatile method.

Primary Synthetic Route: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is highly versatile, tolerates a wide range of functional groups, and generally proceeds with high yields.[10]

Reaction Scheme:

Caption: Proposed Buchwald-Hartwig synthesis of the target molecule.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as sodium tert-butoxide (1.5-2.0 equiv.).

-

Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv.) and 2-ethylpiperidine (1.1-1.2 equiv.) dissolved in an anhydrous solvent like toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

-

Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude intermediate by column chromatography.

-

Reduction of Nitro Group: Dissolve the purified intermediate in a solvent such as ethanol or methanol. Add a catalyst, for instance, 10% Pd/C.

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the final product by column chromatography or crystallization to yield this compound.

Alternative Route: Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution can also be a viable pathway, particularly given the electron-withdrawing nitro group activating the aryl halide.

Reaction Scheme:

Caption: Alternative SNAAr synthesis of the target molecule.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1.0 equiv.) and 2-ethylpiperidine (1.2-1.5 equiv.) in a polar aprotic solvent such as DMF or DMSO.

-

Base Addition: Add a base like potassium carbonate or triethylamine (2-3 equiv.).

-

Reaction Conditions: Heat the mixture to a temperature range of 100-150 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction and pour it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification of Intermediate: Dry the organic phase, concentrate it, and purify the intermediate using column chromatography.

-

Reduction: The nitro group of the intermediate can be reduced using standard methods, such as tin(II) chloride in concentrated HCl, followed by basification to yield the final aniline product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment, including the characteristic signals for the aromatic protons, the piperidine ring protons, and the ethyl group.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretches of the aniline and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a key intermediate or a final active pharmaceutical ingredient (API) in several therapeutic areas.

-

Oncology: Fluoroanilines are integral components of many kinase inhibitors and other anticancer agents.[4][5][11] The target molecule could serve as a precursor for compounds targeting various signaling pathways implicated in cancer.

-

Central Nervous System (CNS) Disorders: The N-aryl piperidine scaffold is found in numerous CNS-active drugs, including antipsychotics and antidepressants.[6] The specific substitution pattern of the target molecule could be explored for its potential to modulate CNS receptors.

-

Infectious Diseases: Halogenated anilines and piperidine derivatives have been investigated for their antimicrobial and antiviral properties.[3][12]

Caption: Potential therapeutic applications of the target molecule.

Safety and Handling

While specific toxicological data for this compound is unavailable, it should be handled with the standard precautions for a novel research chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and exploration of this compound. The proposed synthetic routes, particularly the Buchwald-Hartwig amination, offer reliable methods for accessing this novel compound. Its structural similarity to known pharmacologically active molecules suggests that it is a promising candidate for further investigation in various drug discovery programs. Researchers are encouraged to use this guide as a starting point for their own studies into the chemistry and potential therapeutic applications of this and related N-aryl piperidine derivatives.

References

-

Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. Available at: [Link]

-

Fluoroaniline Series. Sparrow Chemical. Available at: [Link]

-

Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. Available at: [Link]

-

Full article: Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Taylor & Francis Online. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

-

2-Ethylpiperidine. PubChem. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. PubMed. Available at: [Link]

-

N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed. Available at: [Link]

-

Asymmetric synthesis of spiro 2-pyrrolidin-5-ones and 2-piperidin-6-ones. Heriot-Watt University Research Portal. Available at: [Link]

-

Synthesis of the piperazine subunit of Indinavir. Arkivoc. Available at: [Link]

-

What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. Available at: [Link]

-

Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. Available at: [Link]

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ossila.com [ossila.com]

Molecular structure of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, a compound of interest for researchers in medicinal chemistry and drug development. The presence of a fluorinated aniline scaffold combined with a substituted piperidine moiety suggests potential for unique pharmacological properties. Fluorine substitution is a well-established strategy for modulating the metabolic stability and binding affinity of drug candidates, while the piperidine ring is a prevalent scaffold in numerous pharmaceuticals.[1][2] This document delineates the key structural features of the title compound through a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present detailed, field-proven protocols and explain the causal reasoning behind the selection of specific analytical methods. The guide is intended to serve as an authoritative resource for scientists engaged in the characterization of novel small molecules.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any novel compound is to establish its fundamental chemical and physical properties. These data provide the basis for all subsequent analytical work.

IUPAC Name: this compound Molecular Formula: C₁₃H₁₉FN₂ Molecular Weight: 222.30 g/mol

The structure combines a fluoroaniline ring, which acts as an aromatic core, with a saturated heterocyclic piperidine ring attached via a nitrogen-carbon bond. The ethyl group at the C-2 position of the piperidine ring introduces a chiral center.

Molecular Structure

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Quantitative predictions of a molecule's behavior are essential for experimental design, from selecting appropriate solvents to anticipating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data below is calculated based on established algorithms.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 222.30 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability. |

| XLogP3 | 3.2 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and -F) | The nitrogen and fluorine atoms can act as hydrogen bond acceptors, contributing to binding affinity. |

| Rotatable Bond Count | 2 | Low rotational freedom suggests a more constrained conformation, which can be favorable for binding entropy. |

| Topological Polar Surface Area | 29.1 Ų | A low TPSA (< 140 Ų) is often correlated with good cell permeability. |

Proposed Synthetic and Analytical Workflow

A robust workflow is critical for the unambiguous synthesis and characterization of a novel chemical entity. The following diagram illustrates a logical pathway from synthesis to complete structural verification.

Caption: Integrated workflow for synthesis and structural analysis.

Structural Elucidation Methodologies

No single technique can fully define a molecule's structure. The convergence of data from orthogonal methods provides the highest degree of confidence.

Mass Spectrometry (MS)

Causality: MS is the primary technique for determining the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) further provides structural information by inducing fragmentation at the weakest bonds, revealing the connectivity of the molecular framework. For piperidine derivatives, fragmentation is highly predictable and informative.[1][3][4]

Expected Fragmentation Pathways: Under positive-ion electrospray ionization (ESI), the molecule will readily protonate, likely at the more basic piperidine nitrogen, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this ion is expected to proceed via characteristic pathways for N-alkyl piperidines.[1][5][6]

-

α-Cleavage: The most dominant pathway involves the cleavage of the C-C bond adjacent to the protonated nitrogen, leading to the loss of the ethyl group as a radical and the formation of a stable iminium ion.

-

Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.

-

Loss of Aniline: Cleavage of the C(aryl)-N(piperidine) bond can also occur.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Protocol: High-Resolution Tandem Mass Spectrometry (HRMS-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a tandem mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), equipped with an ESI source.

-

Ionization: Operate in positive ion mode.

-

MS1 Full Scan: Acquire a full scan from m/z 50-500 to identify the [M+H]⁺ precursor ion and confirm its m/z with high mass accuracy (<5 ppm error).

-

MS/MS Product Ion Scan: Select the [M+H]⁺ ion (m/z 223.16) for fragmentation. Apply a normalized collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

-

Data Analysis: Correlate the observed fragment masses with the predicted fragmentation pathways to confirm the molecular structure.

| Predicted Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₃H₂₀FN₂⁺ | 223.1605 | Precursor Ion |

| [M-C₂H₅]⁺ | C₁₁H₁₅FN₂⁺ | 194.1214 | α-cleavage, loss of ethyl radical |

| [C₇H₇FN]⁺ | C₇H₇FN⁺ | 124.0557 | Cleavage of C-N bond to piperidine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms. For this molecule, ¹⁹F NMR is also critical to confirm the presence and environment of the fluorine atom. The chemical shifts in substituted anilines are well-documented and provide a strong basis for spectral assignment.[7][8][9][10]

Predicted Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals for the protons on the fluoroaniline ring, showing complex splitting patterns (coupling to each other and to the ¹⁹F nucleus).

-

Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of complex, overlapping multiplets corresponding to the axial and equatorial protons of the piperidine ring. The protons on the carbon bearing the ethyl group will be diastereotopic.

-

Ethyl Group (δ 0.8-1.8 ppm): A triplet for the -CH₃ group and a multiplet for the -CH₂- group.

-

Amine Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons, which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (~240 Hz).[11] Other aromatic carbons will show smaller 2- and 3-bond C-F couplings.

-

Piperidine and Ethyl Carbons (δ 10-60 ppm): Signals corresponding to the five distinct carbons of the piperidine ring and the two carbons of the ethyl group.

-

-

¹⁹F NMR:

-

A single resonance is expected, with its chemical shift indicative of a fluorine atom on an aromatic ring.

-

Protocol: NMR Spectral Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs, aiding in definitive signal assignment.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

X-ray Crystallography

Causality: While MS and NMR define the connectivity and 2D structure, only single-crystal X-ray crystallography can provide unambiguous, high-resolution 3D structural information.[12] This technique is the gold standard for determining bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. It also reveals how molecules pack in the solid state, which is governed by intermolecular forces such as hydrogen bonding and potential C-H···F interactions.[13][14][15]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.

-

Refinement: Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods until the model converges.

-

Data Analysis: Analyze the final refined structure to determine precise bond lengths, angles, and intermolecular interactions. If the compound crystallizes in a non-centrosymmetric space group, the absolute configuration of the chiral center can be determined.

Conclusion

The molecular structure of this compound is a complex assembly requiring a synergistic analytical approach for full characterization. This guide outlines a robust, self-validating workflow that begins with the confirmation of molecular formula by high-resolution mass spectrometry, proceeds to the detailed mapping of the covalent framework by multi-nuclear NMR spectroscopy, and culminates in the definitive determination of the three-dimensional architecture by X-ray crystallography. The insights gained from these methodologies are indispensable for researchers in drug discovery, providing the foundational knowledge required for understanding structure-activity relationships and guiding further molecular design.

References

-